molecular formula C13H20ClN5 B12720208 2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride CAS No. 108873-06-9

2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride

Cat. No.: B12720208
CAS No.: 108873-06-9
M. Wt: 281.78 g/mol
InChI Key: XUKNQOUDJKSVKJ-UHFFFAOYSA-N
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Description

2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride is a synthetic compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, material science, and industrial processes . This compound, in particular, is characterized by its unique structure, which includes a tetrazole ring and an ethanamine moiety substituted with diethyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazole derivatives typically involves the [3+2] cycloaddition reaction between azides and nitriles . For 2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride, a common synthetic route includes the reaction of a suitable nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of primary alcohols or aldehydes, which react with molecular iodine and ammonia to form nitrile intermediates. These intermediates then undergo [3+2] cycloaddition with dicyandiamide and sodium azide to produce the desired tetrazole compound .

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include tetrazole N-oxides, amine derivatives, and various substituted tetrazoles .

Scientific Research Applications

2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring mimics the carboxylic acid functional group, allowing it to bind to enzyme active sites and receptor proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Tetrazole-2-ethanamine, N,N-diethyl-5-phenyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethyl and phenyl groups with the tetrazole ring makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

108873-06-9

Molecular Formula

C13H20ClN5

Molecular Weight

281.78 g/mol

IUPAC Name

N,N-diethyl-2-(5-phenyltetrazol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C13H19N5.ClH/c1-3-17(4-2)10-11-18-15-13(14-16-18)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H

InChI Key

XUKNQOUDJKSVKJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1N=C(N=N1)C2=CC=CC=C2.Cl

Origin of Product

United States

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